Fmoc-N-Me-HomoPhe-OH

Description

Contextualizing Unnatural Amino Acids in Peptide Science

The 20 standard proteinogenic amino acids form the basis of natural proteins. nih.gov However, the field of peptide science has expanded to include unnatural amino acids (UAAs), which are not encoded by the standard genetic code. nih.govbiosynth.comnih.gov These can be created synthetically or found in nature, for instance as secondary metabolites in organisms like bacteria and fungi. nih.govnih.gov

The incorporation of UAAs into peptide chains is a powerful strategy in drug discovery and protein engineering. nih.govsigmaaldrich.com It allows for the creation of peptidomimetics—compounds that mimic natural peptides but possess improved properties. sigmaaldrich.com Because UAAs are not typically found in proteins, they can confer resistance to enzymatic degradation, a major limitation for therapeutic peptides. cpcscientific.com Their structural diversity is vast, enabling the introduction of novel side chains, conformational constraints, and unique functionalities not found in nature. nih.govbiosynth.comcpcscientific.com This versatility makes UAAs essential building blocks for constructing diverse chemical libraries to screen for new bioactive compounds and for developing peptide-based drugs with enhanced stability and activity. nih.govcpcscientific.com

Significance of N-Methylation in Modulating Peptide Properties and Stability

N-methylation, the substitution of an amide hydrogen in the peptide backbone with a methyl group, is a key chemical modification used to enhance the therapeutic properties of peptides. nih.govacs.org This seemingly small alteration can have profound effects on a peptide's pharmacokinetic profile. nih.govresearchgate.net One of the most significant benefits of N-methylation is the increased resistance to proteolytic enzymes, which prolongs the peptide's half-life in the body. researchgate.netscielo.org.mxqyaobio.com

Furthermore, N-methylation impacts the conformational flexibility of the peptide backbone. By removing the amide proton, it eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets and induce specific turn conformations. scielo.org.mx This conformational constraint can lead to higher receptor binding affinity and selectivity. nih.govub.edu The introduction of a methyl group also increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes. scielo.org.mxub.edu The successful application of multiple N-methylations in natural peptides like cyclosporine has inspired its widespread use in medicinal chemistry to improve the oral bioavailability and metabolic stability of peptide drug candidates. nih.gov

The Role of Homo-Amino Acids in Peptidomimetic Design

Homo-amino acids are a class of unnatural amino acids that contain an additional methylene (B1212753) (-CH2-) group in their backbone compared to their proteinogenic counterparts. qyaobio.com This extension of the carbon chain is a strategic tool in peptidomimetic design, used to create peptides with altered conformations and enhanced biological stability. qyaobio.comamericanpharmaceuticalreview.com The incorporation of homo-amino acids, such as β-homo-amino acids, can induce specific secondary structures, like turns, which can help stabilize the desired bioactive conformation of a short peptide. acs.org

Like other unnatural amino acids, the inclusion of homo-amino acids can render a peptide less susceptible to degradation by proteases. acs.org The altered backbone spacing can disrupt the recognition sites for these enzymes. Depending on the position of the side chain on the modified backbone (e.g., β²- or β³-homo-amino acids), different conformational preferences can be enforced. acs.org This allows for fine-tuning of the peptide's three-dimensional structure to optimize its interaction with biological targets. americanpharmaceuticalreview.comnih.gov Therefore, homo-amino acids serve as valuable components for constructing peptidomimetics that retain or even enhance biological activity while possessing improved stability. acs.org

Research Trajectories and Academic Significance of Fmoc-N-Me-HomoPhe-OH

The compound this compound represents a convergence of the three aforementioned strategies in peptide modification. Its academic and research significance lies in its utility as a sophisticated building block for solid-phase peptide synthesis (SPPS). The Fmoc protecting group is standard in modern SPPS, allowing for the controlled, stepwise assembly of peptide chains. chemimpex.com

The true value of this specific compound is in the combined structural features of N-methylation and the homo-phenylalanine core. Researchers utilize this building block to systematically introduce a conformationally constrained, proteolytically resistant residue into a peptide sequence. The N-methyl group enhances metabolic stability and membrane permeability, while the homo-phenylalanine backbone alters the peptide's secondary structure. scielo.org.mxqyaobio.comacs.org

Research trajectories involving this compound are focused on structure-activity relationship (SAR) studies. By incorporating this modified amino acid at specific positions within a bioactive peptide, scientists can probe the structural requirements for receptor binding and functional activity. This allows for the rational design of peptidomimetics with improved drug-like properties, such as enhanced potency, selectivity, and in vivo stability. The use of such multi-functional building blocks is crucial in advancing the development of next-generation peptide therapeutics that can overcome the traditional limitations of peptides as drugs. sigmaaldrich.comnih.gov

Structure

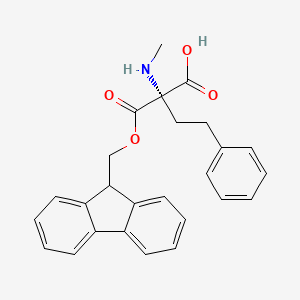

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-27-26(24(28)29,16-15-18-9-3-2-4-10-18)25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23,27H,15-17H2,1H3,(H,28,29)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEWWXZVTPRESL-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC1=CC=CC=C1)(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@](CCC1=CC=CC=C1)(C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of Fmoc N Me Homophe Oh in Peptide and Peptidomimetic Architectures

Strategies for Efficient Integration into Growing Peptide Chains

Efficiently coupling N-methylated amino acids is crucial for achieving high yields and purities in peptide synthesis. The altered reactivity and increased steric bulk necessitate optimized coupling protocols.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for peptide assembly. However, the incorporation of N-methylated amino acids in SPPS requires specific considerations. The coupling of an incoming Fmoc-N-Me-AA-OH residue to the secondary amine of the growing peptide chain is sterically demanding nih.govpeptide.com. To overcome this, optimized coupling protocols utilizing potent activating reagents are employed.

Several coupling reagents have been reported to be effective for the incorporation of N-methyl amino acids in SPPS, including HATU, PyBroP, PyAOP, and BOP-Cl nih.govpeptide.com. HATU, in particular, has been successfully utilized for coupling N-methyl amino acids nih.govpeptide.com. These reagents facilitate the formation of the amide bond by activating the carboxyl group of the incoming Fmoc-N-Me-AA-OH.

Monitoring the coupling reaction is essential to ensure completion, especially when incorporating sterically hindered residues. The bromophenol blue test can be used to monitor coupling efficiency in SPPS when incorporating N-methyl amino acids, as traditional ninhydrin (B49086) tests are less effective with secondary amines peptide.com. If coupling is incomplete, a second coupling step may be necessary peptide.com.

Solution-phase peptide synthesis offers an alternative or complementary approach for incorporating challenging residues like Fmoc-N-Me-HomoPhe-OH, particularly for the synthesis of shorter peptides or for fragment condensation strategies. While SPPS is often preferred for longer sequences, solution phase can be advantageous for specific couplings or for the synthesis of modified peptides sci-hub.se.

Extended solution-phase strategies have been developed for the synthesis of peptides containing N-methyl amino acids. One such strategy involves the use of isostearyl-mixed anhydride (B1165640) coupling methodology sci-hub.se. This method has been applied to the synthesis of complex peptides, including cyclic structures containing multiple N-methyl amino acids sci-hub.se. Another study reported the synthesis of N-alkyl modified peptides through efficient coupling of N-methyl amino acids in solution phase, demonstrating its applicability for incorporating these modified residues scielo.org.mx.

The primary challenge in incorporating N-methylated homo-amino acids, including this compound, is the steric hindrance introduced by the N-methyl group adjacent to the alpha-carbon nih.govsci-hub.sepeptide.com. This steric bulk impedes the nucleophilic attack of the amine on the activated carboxyl group during peptide bond formation, leading to slower reaction rates and potentially lower coupling yields compared to standard amino acids nih.govpeptide.com.

Another challenge, particularly in SPPS, is the risk of diketopiperazine formation, which can occur when the C-terminal residue is an N-methyl amino acid sci-hub.se. This side reaction can truncate the growing peptide chain. Careful optimization of deprotection and coupling conditions is necessary to minimize this issue sci-hub.se.

In biological synthesis systems, the incorporation of N-methylated amino acids faces challenges related to the efficiency of ribosomal machinery and elongation factors, which exhibit weakened affinity for N-methyl-aminoacyl-tRNAs due to steric clashes nih.govoup.com. While this is more relevant to in vivo or cell-free protein synthesis, it underscores the general difficulty in handling N-methylated residues in biological and chemical systems.

Solution-Phase Condensation Techniques

Conformational Impact of this compound Residues on Peptide Structures

The incorporation of N-methylated amino acids significantly influences the conformational landscape of peptides. The presence of the methyl group on the amide nitrogen alters the properties of the peptide bond and restricts the rotational freedom of the backbone.

Furthermore, the N-methyl group restricts the allowed conformational space around the N-methylated amide bond nih.gov. This constraint can disrupt regular secondary structures such as alpha-helices and beta-sheets mdpi.comuq.edu.au. Studies have shown that N-methylation can lead to a decrease in helical content and an increase in beta and turn structures, depending on the position of the modification within the sequence mdpi.com. The presence of the N-alkyl group also prevents the formation of hydrogen bonds involving the amide nitrogen, which are critical for stabilizing secondary structures like helices and sheets mdpi.comnih.gov. This disruption of hydrogen bonding can lead to local or global unfolding or the adoption of alternative conformations mdpi.comnih.gov.

In cyclic peptides, the incorporation of N-methylated residues has been shown to influence global conformation and self-assembly rsc.org. For instance, N-methylated cyclic peptides have been observed to form dimeric structures, such as antiparallel β-sheets rsc.org. However, the position and nature of the N-methylated residue, as well as the surrounding sequence, play a critical role in determining the specific tertiary structure and potential for self-association. Steric clashes between the N-methyl group and adjacent side chains, such as the phenyl group in N-methylated phenylalanine, can hinder certain interactions and prevent dimerization rsc.org.

Influence on Peptide Backbone Conformation and Secondary Structural Elements

Engineering Functional Peptidomimetics via this compound

The incorporation of this compound is a strategy used in the design and synthesis of peptidomimetics, which are compounds that mimic the biological activity of peptides but often possess improved pharmacological properties. chemimpex.com The N-methyl group and the homophenylalanine side chain contribute to the unique characteristics of peptidomimetics containing this residue.

Design Principles for Enhancing Biopharmaceutical Properties (e.g., Proteolytic Stability, Oral Absorption)

N-methylation, as conferred by the incorporation of residues like N-methyl homophenylalanine, is a key modification strategy for enhancing the biopharmaceutical properties of peptides. One significant effect is the increase in proteolytic stability. peptide.commerckmillipore.comnih.gov The methyl group on the nitrogen atom hinders the approach of proteolytic enzymes, making the amide bond more resistant to hydrolysis and thus increasing the in vivo half-life of the peptide or peptidomimetic. peptide.commerckmillipore.com

Beyond proteolytic stability, N-methylation can also influence membrane permeability and oral absorption. peptide.commerckmillipore.comacs.org N-methyl groups can reduce backbone flexibility and disrupt hydrogen bonding within the peptide chain, which can lead to increased lipophilicity and improved passive diffusion across biological membranes, including the intestinal barrier, potentially enhancing oral bioavailability. peptide.commerckmillipore.comacs.org Studies have shown that peptides rich in N-methyl phenylalanine, for instance, can passively diffuse across the blood-brain barrier. peptide.com While direct data specifically on this compound's impact on oral absorption is not extensively detailed in the search results, the general principles of N-methylation in enhancing intestinal permeability apply. peptide.commerckmillipore.com

The introduction of N-methyl amino acids can also influence peptide solubility by reducing interchain aggregation. merckmillipore.com

Development of Macrocyclic and Constrained Peptide Analogues

This compound can be incorporated into macrocyclic and constrained peptide analogues. Macrocyclization, the formation of a cyclic structure within a peptide, is another strategy employed to improve peptide properties such as proteolytic stability, conformational rigidity, and sometimes cell permeability and oral bioavailability. diva-portal.orgresearchgate.netnih.gov The rigidification conferred by macrocyclization, often in combination with modifications like N-methylation, can lead to enhanced affinity and selectivity for target proteins. researchgate.net

Constrained peptide analogues, which have restricted conformational flexibility compared to linear peptides, can also be synthesized using building blocks like this compound. acs.org Constraints can be introduced through various methods, including cyclization or the incorporation of specific amino acids that induce turns or other secondary structures. The N-methyl group can influence the local conformation of the peptide backbone, potentially favoring certain turn structures, such as beta-turns, which can be important for biological activity and the design of constrained mimetics. merckmillipore.com

Analytical and Structural Characterization of Fmoc N Me Homophe Oh and Its Peptide Conjugates

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the covalent structure and determining the three-dimensional arrangement of Fmoc-N-Me-HomoPhe-OH. These methods provide critical insights into both its solution-state and solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of molecules in solution. rsc.org For this compound and its peptide conjugates, a combination of 1D and 2D NMR experiments provides definitive evidence of identity, connectivity, and spatial arrangement. rsc.orgacs.org

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial overview of the molecular structure. The ¹H NMR spectrum provides information on the number and environment of different protons. Key expected signals for this compound include distinct resonances for the aromatic protons of the fluorenyl and phenyl groups, a characteristic singlet for the N-methyl group, and signals for the methine and methylene (B1212753) protons of the amino acid backbone and side chain. acs.org The integration of these signals corresponds to the number of protons in each environment.

While 1D NMR provides a foundational fingerprint, 2D NMR techniques are required for complete signal assignment and to establish covalent connectivity. acs.org Common experiments include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the spin system of the homophenylalanine side chain, showing correlations from the α-proton to the β-protons, and from the β-protons to the γ-protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

The following table provides representative chemical shifts derived from the analysis of similar Fmoc-N-methylated amino acids.

| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Fmoc Aromatic | 7.20 - 7.90 (m, 8H) | 120.0, 125.1, 127.1, 127.7 |

| Fmoc CH/CH₂ | 4.20 - 4.50 (m, 3H) | 47.2, 67.5 |

| Urethane (B1682113) C=O | - | ~156.0 |

| N-CH₃ | ~2.80 - 3.00 (s, 3H) | ~32.0 |

| α-CH | ~4.50 - 4.80 (m, 1H) | ~60.0 |

| β-CH₂ | ~1.90 - 2.20 (m, 2H) | ~35.0 |

| γ-CH₂ | ~2.60 - 2.80 (m, 2H) | ~31.0 |

| Phenyl Aromatic | 7.10 - 7.30 (m, 5H) | 126.0, 128.5, 141.0 |

| Carboxyl C=O | - | ~175.0 |

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and other experimental conditions.

While the aforementioned techniques establish through-bond connectivity, Nuclear Overhauser Effect (NOE) spectroscopy provides information about through-space proximity between atoms, which is crucial for defining the molecule's three-dimensional conformation in solution. rsc.org The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by covalent bonds.

For this compound, NOE correlations can reveal the preferred orientation of the homophenylalanine side chain relative to the backbone. For example, observing an NOE between the N-methyl protons and specific protons on the phenyl ring would indicate a folded conformation where the side chain is positioned near the N-terminus. Such studies are critical for understanding how N-methylation influences the conformational preferences of the amino acid, which in turn affects the structure of peptides incorporating it.

1D and 2D NMR Techniques for Assignment and Connectivity

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. lew.ro This analysis yields a detailed electron density map from which the exact position of each atom can be resolved, providing definitive information on bond lengths, bond angles, and torsional angles. lew.ro

While a specific crystal structure for this compound is not found in publicly available literature, analysis of related Fmoc-amino acids provides insight into the information that would be obtained. researchgate.net A crystallographic study would precisely define the conformation of the homophenylalanine side chain and the geometry of the N-methylated urethane linkage. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding involving the carboxylic acid group and π-π stacking between the aromatic fluorenyl and phenyl rings. These non-covalent interactions are critical in governing the supramolecular assembly of the compound. researchgate.net

| Structural Parameter | Information Gained from X-ray Crystallography |

| Bond Lengths | Provides exact distances between covalently bonded atoms (e.g., C-C, C-N, C=O). |

| Bond Angles | Determines the angles between adjacent bonds (e.g., Cα-Cβ-Cγ). |

| Torsional Angles | Defines the conformation of the molecule by measuring the rotation around bonds (e.g., χ angles of the side chain). |

| Stereochemistry | Unambiguously confirms the absolute configuration (L- or D-) at the α-carbon. |

| Intermolecular Interactions | Reveals hydrogen bonding networks, van der Waals forces, and π-stacking interactions within the crystal. |

| Crystal Packing | Shows the arrangement of molecules in the unit cell, defining the overall crystal structure. |

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. nih.govrsc.org The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. Each type of bond and functional group has a characteristic absorption range.

For this compound, FTIR is used to confirm the presence of its key structural components. nih.gov The spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the carboxylic acid and the Fmoc-urethane group. The absence of an N-H stretching band (typically around 3300 cm⁻¹) and the presence of the N-methyl group would confirm the N-methylation.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| Urethane C=O | Stretching | 1690 - 1710 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1300 |

Advanced Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

To be used as a building block in synthesis, the purity and identity of this compound must be rigorously established. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the principal techniques used for this purpose.

Reverse-Phase HPLC (RP-HPLC) is the method of choice for assessing the purity of the compound. In this technique, the sample is passed through a nonpolar stationary phase (typically a C18 column) with a polar mobile phase (often a mixture of water and acetonitrile (B52724) containing an acid like TFA). nih.gov A pure compound will typically appear as a single, sharp peak in the resulting chromatogram. The high hydrophobicity of the Fmoc group ensures strong retention, allowing for excellent separation from more polar impurities.

Mass spectrometry provides definitive confirmation of the molecular identity by measuring the mass-to-charge ratio (m/z) of the ionized molecule. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for Fmoc-amino acids, which typically protonates the molecule to form a positive ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision (to several decimal places), which allows for the unambiguous determination of the elemental formula, thus confirming the identity of this compound.

| Property | Value |

| Molecular Formula | C₂₆H₂₅NO₄ |

| Molecular Weight | 415.48 g/mol |

| CAS Number | 1065076-30-3 |

| Monoisotopic Mass | 415.17836 u |

| Calculated [M+H]⁺ | 416.18563 u |

Computational Approaches in Conformational and Energetic Analysis

Computational chemistry provides powerful, non-invasive methods to predict and understand the behavior of complex molecules like this compound at an atomic level. These techniques are essential for exploring the molecule's intrinsic properties, including its electronic structure, reactivity, and the vast landscape of its possible three-dimensional shapes (conformations). By simulating molecular behavior, researchers can gain insights that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comuniroma2.it It is particularly valuable for predicting molecular properties and reactivity, based on the molecule's electron density rather than its complex many-electron wavefunction. scispace.com For a modified amino acid like this compound, DFT calculations can elucidate how its unique structural features—the bulky Fmoc protecting group, the N-methyl group, and the homophenylalanine side chain—collectively influence its chemical behavior.

Research on analogous N-methylated amino acid derivatives using DFT has revealed several key electronic effects that are applicable to this compound. rsc.orgresearchgate.net The introduction of a methyl group on the amide nitrogen atom systematically alters the electronic properties. rsc.orgrsc.org Studies employing the B3LYP density functional show that N-methylation leads to a higher energy level for the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. rsc.orgresearchgate.net Concurrently, it decreases the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), which generally signifies higher chemical reactivity. rsc.orgresearchgate.netresearchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis, a common DFT-based technique, shows that N-methylation makes the atomic charges on the adjacent amide nitrogen, carbon, and oxygen atoms more positive or less negative. rsc.orgresearchgate.netrsc.org This modification also typically results in an increased dipole moment and greater polarizability, which can influence solubility and intermolecular interactions. rsc.orgresearchgate.net DFT methods are also employed to study reaction mechanisms and stability; for instance, they have been used to propose mechanisms for the self-deprotection of Fmoc-protected peptide intermediates that can lead to impurities during synthesis. acs.org

Table 1: Predicted Electronic Property Changes due to N-Methylation based on DFT Studies of Analogous Amino Acids

| Electronic Property | Effect of N-Methylation | Implication for Reactivity/Behavior | Source |

|---|---|---|---|

| HOMO Energy | Increases (becomes less negative) | Enhanced electron-donating ability | rsc.orgresearchgate.net |

| HOMO-LUMO Gap | Decreases | Higher chemical reactivity | rsc.orgresearchgate.net |

| Dipole Moment | Increases | Altered solubility and intermolecular forces | rsc.orgresearchgate.net |

| Polarizability | Increases | Enhanced response to electric fields | rsc.orgresearchgate.net |

| Amide Bond N/C/O Charges | Become more positive/less negative | Modified electrostatic potential | rsc.orgrsc.org |

This table is generated based on findings for general N-methylated amino acid derivatives and represents expected trends for this compound.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred tools for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. mdpi.complos.org MM methods use classical physics (a force field) to calculate the potential energy of a system of atoms, allowing for the rapid evaluation of different molecular conformations. plos.org MD simulations extend this by applying Newton's laws of motion to predict how the atoms in a molecule move over time, providing a view of its dynamic folding, flexibility, and interactions. mdpi.commdpi.com

For a molecule containing multiple rotatable bonds, such as this compound, there are numerous possible low-energy conformations. MD simulations can explore this conformational space by simulating the molecule's behavior in a defined environment (often in a solvent like water or DMF) at a specific temperature and pressure. plos.orgmdpi.com These simulations can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. mdpi.complos.org For example, simulations on similar Fmoc-derivatives have shown that π–π stacking interactions involving the aromatic Fmoc and phenyl groups are significant in stabilizing certain conformations and promoting self-assembly. mdpi.com

The accuracy of MM/MD simulations is highly dependent on the quality of the force field used. mdpi.com Standard force fields like CHARMM and GROMOS are widely used, but they may require specific parameterization for non-canonical amino acids like N-methyl-homophenylalanine to ensure accurate results. plos.orgmdpi.com Tools such as CGenFF can be used to generate these necessary parameters. mdpi.com Analysis of the simulation trajectories, including calculations of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provides quantitative data on the stability of the molecule's structure and the flexibility of its constituent atoms, respectively. mdpi.comnih.gov

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations of Modified Amino Acids

| Parameter | Typical Value / Method | Purpose | Source |

|---|---|---|---|

| Force Field | CHARMM36, GROMOS96 | Defines the potential energy function of the system. | plos.orgmdpi.com |

| Solvent | SPC water, DMF | Simulates the molecule in a realistic chemical environment. | acs.orgplos.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. | mdpi.com |

| Temperature | 300 K | Simulates behavior at or near room temperature. | mdpi.com |

| Pressure | 1.0 atm | Simulates behavior at standard atmospheric pressure. | mdpi.com |

| Simulation Time | 10 - 100+ nanoseconds | Provides a sufficient timescale to observe relevant molecular motions. | mdpi.commdpi.comnih.gov |

| Constraints | SHAKE algorithm | Constrains bonds involving hydrogen to allow for a longer simulation time step. | mdpi.commdpi.com |

This table outlines a typical setup for MD simulations based on studies of related phenylalanine and Fmoc-derivatives.

Applications and Future Research Directions of Fmoc N Me Homophe Oh in Chemical Biology and Medicinal Chemistry

Development of Novel Receptor Ligands and Agonists/Antagonists

N-methylated and unnatural amino acids play a significant role in the development of peptide-based ligands for various receptors, including agonists and antagonists sigmaaldrich.comarizona.edu. These modifications can impact binding affinity, selectivity, and pharmacokinetic properties. The neuropeptide Y (NPY) receptor system, comprising subtypes such as Y1, Y2, Y4, and Y5, is a relevant target for peptide-based ligands frontiersin.orgnih.gov. The Y4 receptor, for example, is primarily activated by pancreatic polypeptide (PP) frontiersin.orgnih.gov. While the provided search results discuss NPY receptors and peptidic ligands, and mention the use of other Fmoc-N-Me-amino acids like Fmoc-N-Me-Arg(Pbf)-OH in the context of neurotensin (B549771) analogs nih.gov, there is no specific information detailing the use of Fmoc-N-Me-HomoPhe-OH in the development of ligands for Neurotensin receptors, Neuropeptide Y4 receptors, or other receptor targets. However, as a versatile unnatural amino acid building block, this compound holds potential for incorporation into peptide sequences designed to interact with these and other receptors, allowing for the exploration of novel structure-activity relationships. Fmoc-N-Me-Homocys(Trt)-OH has been incorporated into cyclic somatostatin (B550006) analogs, highlighting the use of N-methylated unnatural amino acids in developing receptor-targeted peptides .

Exploration in Material Science and Supramolecular Assemblies

Fmoc-protected amino acids and short peptides have garnered significant interest as building blocks for the construction of supramolecular assemblies and low-molecular-weight gelators nih.govnih.gov. The Fmoc group itself can contribute to self-assembly through π-π interactions nih.gov. These supramolecular structures have potential applications in various fields, including biomaterials and drug delivery nih.gov. Research has shown that Fmoc-HomoPhe (the non-N-methylated analog of this compound) can self-assemble into supramolecular gels in deep eutectic solvents nih.gov. While the search results confirm the use of Fmoc-amino acids and Fmoc-HomoPhe in material science and supramolecular assemblies, there is no explicit mention of this compound being utilized in this specific context. Nevertheless, given its structural similarity to Fmoc-HomoPhe and the presence of the self-assembling Fmoc group, this compound could potentially be explored for its ability to form supramolecular structures or influence the properties of such assemblies.

Interdisciplinary Avenues in Drug Discovery and Chemical Probe Development

This compound, as an unnatural amino acid derivative, is a valuable tool in the interdisciplinary fields of drug discovery and chemical biology chemscene.comadvancedchemtech.comsigmaaldrich.comresearchgate.net. Unnatural amino acids are routinely incorporated into peptides and peptidomimetics to create novel compounds with tailored properties for therapeutic applications or as chemical probes to investigate biological processes sigmaaldrich.comresearchgate.net. The ability to synthesize peptides containing modified residues like this compound allows researchers to explore a broader chemical space and develop molecules with improved potency, selectivity, and pharmacokinetic profiles ambeed.comarizona.edu. While the search results highlight the general importance of unnatural amino acids and N-methylated amino acids in drug discovery and the development of chemical probes for various targets, including enzymes and receptors ambeed.comsigmaaldrich.comresearchgate.net, specific examples of this compound being used as a key component of a developed drug candidate or a specific chemical probe were not found. However, its availability and incorporation into peptide synthesis protocols make it a relevant building block for future endeavors in these interdisciplinary areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.